(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is a chemical compound with a complex structure that includes a thiazole ring, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction with an appropriate vinyl halide to introduce the vinyl group.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving the corresponding benzoic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the vinyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring and the vinyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted benzoate esters and thiazole derivatives are common products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
Uniqueness
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups and its (Z)-configuration. This configuration can significantly influence its chemical reactivity and biological activity compared to its (E)-isomer and other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-22(26)18-6-4-5-7-19(18)24-13-17(12-23)21-25-20(14-28-21)16-10-8-15(2)9-11-16/h4-11,13-14,24H,3H2,1-2H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJXACYUXCJGI-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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